Product packaging for 4-(2-Hydroxyethyl)imidazolidin-2-one(Cat. No.:CAS No. 161663-36-1)

4-(2-Hydroxyethyl)imidazolidin-2-one

Cat. No.: B063309
CAS No.: 161663-36-1
M. Wt: 130.15 g/mol
InChI Key: ZLGAJBRSIUDOOW-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)imidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B063309 4-(2-Hydroxyethyl)imidazolidin-2-one CAS No. 161663-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161663-36-1

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-(2-hydroxyethyl)imidazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c8-2-1-4-3-6-5(9)7-4/h4,8H,1-3H2,(H2,6,7,9)

InChI Key

ZLGAJBRSIUDOOW-UHFFFAOYSA-N

SMILES

C1C(NC(=O)N1)CCO

Canonical SMILES

C1C(NC(=O)N1)CCO

Synonyms

2-Imidazolidinone,4-(2-hydroxyethyl)-(9CI)

Origin of Product

United States

Significance of the Imidazolidin 2 One Core in Chemical Science

The imidazolidin-2-one scaffold is a foundational structural motif in chemical science, recognized for its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate. nist.govmdpi.com This heterocyclic system is a core component of numerous pharmaceuticals and natural products. mdpi.com Its significance is derived from a combination of structural rigidity, the presence of hydrogen bond donors and acceptors, and the potential for stereochemical control at substituted positions.

In medicinal chemistry, the imidazolidin-2-one ring is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. Furthermore, substituted imidazolidin-2-ones serve as crucial intermediates that can be transformed into a diverse range of complex molecules and are employed as chiral auxiliaries in asymmetric synthesis. mdpi.com The development of catalytic strategies to access these five-membered cyclic ureas remains an active area of research, with methods including the carbonylation of diamines and the diamination of alkenes. mdpi.com

Overview of Research Trajectories for 4 2 Hydroxyethyl Imidazolidin 2 One

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on constructing the imidazolidin-2-one ring in a single key step from acyclic precursors. These approaches are often favored for their atom economy and potential for streamlined industrial processes.

A primary route to this compound involves the catalytic carbonylation of the corresponding diamine, N-(2-hydroxyethyl)ethylenediamine. This process introduces a carbonyl group that subsequently undergoes intramolecular cyclization with the two amine functionalities to form the stable five-membered cyclic urea (B33335) structure. The selection of the carbonylating agent, such as carbon dioxide or carbon monoxide, is a key determinant of the reaction conditions and catalytic system employed.

Carbon dioxide (CO₂) is an attractive carbonyl source due to its abundance, low cost, and non-toxic nature, aligning with the principles of green chemistry. The reaction of N-(2-hydroxyethyl)ethylene diamine with CO₂ to produce 1-(2-hydroxyethyl) imidazolidone-2 has been documented. One established method involves heating a 20% aqueous solution of the diamine's carbonate salt at 175°C in a sealed autoclave under a pressure of 32.4 barg (470 psig) for 5 hours. cjcatal.comgoogle.com This process demonstrates the feasibility of using CO₂ directly, although it requires elevated temperatures and pressures to proceed effectively. The direct incorporation of the carbonyl group using CO₂ is considered a highly attractive approach for synthesizing such cyclic ureas. mdpi.com

ReactantCarbonyl SourceTemperaturePressureDurationReference
N-(2-hydroxyethyl)ethylene diamine (20% aq. solution of carbonate salt)Carbon Dioxide (CO₂)175°C32.4 barg5 hours cjcatal.com, google.com

Carbon monoxide (CO) is a widely used and inexpensive C1 building block for synthesizing carbonyl-containing compounds, including ureas, through transition metal-catalyzed reactions. technologynetworks.comunibo.it The general strategy involves the oxidative carbonylation of amines. In this context, amines can be reacted with carbon monoxide in the presence of an oxidant and a suitable catalyst, often based on palladium. technologynetworks.commdpi.com This method allows for the direct formation of urea derivatives, saving steps compared to traditional routes that might use hazardous reagents like phosgene (B1210022). technologynetworks.com

While a common industrial process for related compounds, specific documented examples of the synthesis of this compound from N-(2-hydroxyethyl)ethylenediamine using carbon monoxide as the carbonyl source are not detailed in the available literature. However, selenium-catalyzed oxidative carbonylation has been effectively used for the synthesis of other cyclic ureas from their corresponding diamines, suggesting a plausible, though underexplored, route for the target compound. mdpi.comcjcatal.com

Heterogeneous catalysts are integral to improving the efficiency and sustainability of imidazolidinone synthesis. They offer advantages such as easy separation from the reaction mixture and potential for reuse.

γ-Alumina (γ-Al₂O₃) has been identified as an effective catalyst for the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol. mdpi.comresearchgate.net The reaction is conducted at 250°C in supercritical carbon dioxide (scCO₂). mdpi.comresearchgate.net Continuous flow systems using an Al₂O₃ catalyst at 250°C (523 K) have also been reported to produce the target compound with a 70% yield. acs.org

Ceria (CeO₂) is another valuable heterogeneous catalyst for the synthesis of cyclic ureas from aliphatic 1,2-diamines and CO₂. mdpi.comresearchgate.net Nanoparticulate CeO₂ has demonstrated activity for converting various diamines into their corresponding imidazolidin-2-ones. mdpi.com Ceria is noted to be an effective and reusable catalyst, often used in a solvent such as 2-propanol at temperatures around 140-160°C and under relatively low CO₂ pressure (e.g., 5 atm). mdpi.comresearchgate.net The proposed mechanism on ceria involves the formation of a carbamate (B1207046) species, which then undergoes intramolecular cyclization. mdpi.com This catalytic system can operate efficiently even at low CO₂ pressures or under an inert atmosphere, relying on the CO₂ generated from an in-situ formed carbamate intermediate. researchgate.net

CatalystReactantCarbonyl SourceTemperatureConditionsYieldReference
γ-Al₂O₃2-[(2-aminoethyl)amino]ethan-1-olSupercritical CO₂250°C-- mdpi.com, researchgate.net
Al₂O₃2-(2-aminoethylamino)ethanolSupercritical CO₂250°C (523 K)Continuous Flow70% acs.org
CeO₂Aliphatic 1,2-diaminesCO₂160°C5 atm CO₂, 2-propanol solvent- mdpi.com

An alternative strategy involves the formation of the imidazolidinone ring from precursors that already contain the necessary atoms. These reactions typically involve an intramolecular cyclization driven by heat or catalysis, often with the elimination of a small molecule like water or an alcohol.

The synthesis of this compound can also be achieved starting from the simpler precursor, monoethanolamine, and carbon dioxide. google.com This process is typically conducted at elevated temperatures, ranging from 120°C to 350°C, with a preferred range of 160°C to 200°C. google.com The reaction is catalyzed by the presence of a base, such as potassium or sodium carbonate. google.com

This transformation proceeds through several key intermediates that can be formed in situ. The reaction of monoethanolamine with carbon dioxide can generate precursors such as the N-(2-hydroxyethyl) carbamate salt of monoethanolamine, 2-oxazolidinone (B127357), and N,N'-bis(2-hydroxyethyl)urea. google.com These intermediates can then react further under the basic conditions to form the final this compound product. google.com This method provides a route from a readily available feedstock, though it may involve a more complex reaction pathway with multiple equilibria.

Cyclization Reactions from Precursors

Cyclization of N-(2-Hydroxyethyl)ethylenediamine

A direct and effective method for the synthesis of 1-(2-hydroxyethyl)imidazolidin-2-one involves the cyclization of 2-[(2-aminoethyl)amino]ethan-1-ol, also known as N-(2-Hydroxyethyl)ethylenediamine. researchgate.net This transformation can be achieved using carbon dioxide as a carbonylating agent in the presence of a catalyst. For instance, the reaction can be carried out in supercritical CO2 at an elevated temperature of 250 °C with γ-Al2O3 serving as the catalyst. researchgate.netmdpi.com This method represents a direct incorporation of the carbonyl group into the 1,2-diamine structure. mdpi.com

Acid-Catalyzed Reactions of Urea Derivatives

Acid-catalyzed reactions of urea derivatives provide a versatile route to substituted imidazolidin-2-ones. nih.gov A general approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles, leading to the formation of 4-(het)arylimidazolidin-2-ones. nih.gov The reaction typically proceeds by refluxing the urea derivative and the nucleophile in a solvent like toluene (B28343) with an acid catalyst, such as trifluoroacetic acid (TFA). nih.gov

The proposed mechanism for this reaction involves several key steps. nih.gov Initially, the acid promotes the formation of an oxonium cation from the diethoxyethyl group, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. nih.gov Subsequent acid-promoted elimination of methanol (B129727) generates an iminium cation. nih.gov This iminium cation can then undergo a deprotonation-protonation sequence to form an isomeric iminium cation, which is then attacked by the C-nucleophile to furnish the 4-substituted imidazolidin-2-one product after deprotonation. nih.gov The regioselective formation of the 4-substituted isomer is attributed to a lower activation energy for this pathway. nih.gov

Advanced Derivatization Strategies for Imidazolidin-2-one Systems

Advanced derivatization strategies offer powerful tools for the construction of the imidazolidin-2-one ring system, often with high levels of stereocontrol. These methods include intramolecular hydroamination and catalytic diamination of unsaturated systems.

Intramolecular Hydroamination of Unsaturated Urea Derivatives

Intramolecular hydroamination of unsaturated urea derivatives is a highly atom-economical approach for the synthesis of imidazolidin-2-ones. nih.gov This strategy involves the addition of a nitrogen-hydrogen bond across a carbon-carbon multiple bond within the same molecule.

The intramolecular hydroamidation of propargylic ureas offers a powerful and atom-economical route to imidazolidin-2-ones and imidazol-2-ones. acs.org This reaction can be effectively catalyzed by organocatalysts, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). acs.org The use of BEMP allows for excellent chemo- and regioselectivities towards the formation of five-membered cyclic ureas under ambient conditions and with remarkably short reaction times. acs.org

The general procedure involves stirring the propargylic urea with a catalytic amount of BEMP in a solvent like acetonitrile (B52724) at room temperature. acs.org This methodology is tolerant of a wide range of substituents on the propargylic urea. For instance, propargylic ureas bearing an internal triple bond lead to the corresponding imidazolidin-2-ones in high yields. acs.org

Table 1: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones from Propargylic Ureas

Entry R⁴ Product Yield (%) Time (h)
1 Ph H Bn H 2a >99 1
2 Ph H 4-MeO-Bn H 2b >99 1
3 Ph H Allyl H 2c >99 1
4 Ph H Ph H 2d 98 16
5 4-MeO-Ph H Bn H 2e 98 1
6 4-F-Ph H Bn H 2f 97 1
7 Ph Me Bn H 2g 52 16
8 Ph H Bn Ph 2h 97 (Z/E = 80:20) 16
9 Ph H Bn Me 2i 93 (Z/E = 80:20) 16
10 Ph H Bn n-Pr 2j 83 (Z/E = 75:25) 16
11 4-MeO-Ph H Bn Ph 2k 92 (Z/E = 80:20) 16

Reaction conditions: propargylic urea (0.4 mmol), BEMP (5 mol %), MeCN (4 mL), room temperature.

The intramolecular N-hydroamination of N-allylic ureas is another efficient method for constructing the imidazolidin-2-one ring. Gold(I) complexes have been shown to be effective catalysts for this transformation. nih.govnih.gov Specifically, a catalytic system composed of a gold(I) chloride complex with a bulky phosphine (B1218219) ligand, such as di-tert-butyl-o-biphenylphosphine, and a silver salt co-catalyst, like silver hexafluorophosphate, can promote the 5-exo hydroamination of N-allylic,N'-aryl ureas to yield the corresponding imidazolidin-2-ones in excellent yields under mild conditions. nih.govnih.gov

This gold(I)-catalyzed reaction exhibits high diastereoselectivity in cases where the N-allylic urea possesses an allylic substituent, leading to the formation of trans-3,4-disubstituted imidazolidin-2-ones. nih.govnih.gov The reaction proceeds smoothly at room temperature in a solvent like chloroform (B151607) with low catalyst loading. nih.gov

Table 2: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic Ureas

Entry Substrate R R' Ar Product Yield (%) dr Time (h)
1 1b Me H PMP 2b 99 - 1
2 1c Ph H PMP 2c 99 - 0.5
3 1d Me H PNP 2d 99 - 1
4 1e Ph H PNP 2e 99 - 0.5
5 1f Cy H PNP 2f 99 - 0.5
6 3a Cy Me PNP 4a 99 >50:1 0.5
7 3b Cy i-Pr PNP 4b 99 >50:1 0.5
8 3c Cy CH₂OBn PNP 4c 93 >50:1 0.5

Reaction conditions: N-allylic urea, (P1)AuCl (1 mol %), AgPF₆ (1 mol %), CHCl₃, room temperature. PMP = p-methoxyphenyl, PNP = p-nitrophenyl.

Catalytic Diamination of Unsaturated Carbon-Carbon Bonds

The catalytic diamination of unsaturated carbon-carbon bonds provides a direct route to the imidazolidin-2-one scaffold. mdpi.com This approach involves the addition of two nitrogen atoms across a double or triple bond. Metal-catalyzed intramolecular diamination of alkenes using ureas as the nitrogen source is a particularly useful strategy. mdpi.com

Palladium catalysts have been successfully employed for the intramolecular diamination of unfunctionalized alkenes to form fused imidazolidin-2-ones. mdpi.com More recently, palladium-catalyzed diamination of N-allyl ureas has been developed. mdpi.com This reaction proceeds through a trans-aminopalladation of the alkene moiety, followed by a Csp³–Nsp³ bond-forming reductive elimination from an alkylpalladium complex. mdpi.com The choice of ligand, such as the bulky and electron-poor JackiePhos, is crucial for the success of the reductive elimination step. mdpi.com

Furthermore, copper-mediated diamination of terminal olefins with di-tert-butyldiaziridinone in the presence of CuCl-PPh₃ can afford 4,4-disubstituted imidazolidin-2-ones in good yields. mdpi.com

Aziridine (B145994) Ring Expansion Methodologies

The synthesis of imidazolidin-2-one derivatives through the ring expansion of aziridines represents a versatile and powerful strategy in organic chemistry. mdpi.com This approach typically involves the reaction of an aziridine ring with a suitable coupling partner, leading to the formation of a five-membered ring structure.

One of the most common methods for this transformation is the cycloaddition of aziridines with isocyanates. frontiersin.orgnih.gov This reaction can be facilitated by catalysts to achieve high yields and selectivity. Lewis acids, for instance, have been shown to catalyze the ring expansion of chiral aziridine-2-carboxylates, yielding enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.orgrsc.org The Lewis acid activates the isocyanate, making it more susceptible to nucleophilic attack by the nitrogen atom of the aziridine ring. bioorg.org

Transition metal catalysts, such as those based on copper and palladium, are also effective in promoting the ring expansion of aziridines. mdpi.comfrontiersin.org Copper-catalyzed reactions of aziridines with isocyanates provide an efficient route to substituted imidazolidinones. frontiersin.orgnih.gov Similarly, palladium catalysts have been utilized, particularly with vinyl aziridines, where the vinyl group enhances the reactivity of the aziridine substrate. mdpi.comnih.gov

While these methods are broadly applicable to the synthesis of the imidazolidin-2-one core, the specific synthesis of this compound via this route would necessitate an aziridine precursor with a protected or unprotected hydroxyethyl group at the appropriate position. The choice of catalyst and reaction conditions would be crucial to ensure the compatibility of the hydroxyl group and to achieve the desired regioselectivity in the ring-opening and closing steps.

Table 1: Catalytic Systems for Aziridine Ring Expansion to Imidazolidin-2-ones
Catalyst SystemAziridine TypeCoupling PartnerKey Features
Lewis Acids (e.g., MgBr₂, TMSCl)Aziridine-2-carboxylatesIsocyanatesStereospecific, high yields, produces enantiomerically pure products. bioorg.orgrsc.org
Copper CatalystsGeneral AziridinesIsocyanatesBroad functional group compatibility. frontiersin.orgnih.gov
Palladium CatalystsVinyl AziridinesIsocyanatesHigh enantioselectivity in some cases, vinyl group enhances reactivity. mdpi.comnih.gov
Nickel CatalystsVinyl AziridinesIsocyanatesTends to favor the formation of the thermodynamically more stable imidazolidinone product. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to imidazolidin-2-ones. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green approach involves the use of supercritical carbon dioxide (scCO₂). mdpi.com Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. liverpool.ac.uk The synthesis of 1-(2-hydroxyethyl)imidazolidin-2-one (an isomer of the title compound) has been reported from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO₂ at 250 °C, using γ-Al₂O₃ as a catalyst. mdpi.com This method highlights the potential of supercritical fluids to serve as a medium for cleaner chemical transformations.

Other green methodologies for the synthesis of the broader class of imidazolidin-2-ones include the use of microwave irradiation and ionic liquids. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.net Ionic liquids, with their low vapor pressure and potential for recyclability, offer a greener alternative to volatile organic solvents. researchgate.net While not specifically documented for this compound, these techniques represent promising avenues for future research into its sustainable synthesis.

Table 2: Green Chemistry Strategies for Imidazolidin-2-one Synthesis
StrategyKey FeaturesExample Application (Related Compounds)
Supercritical CO₂ (scCO₂)Non-toxic solvent, easy product separation, potential for catalysis. liverpool.ac.ukSynthesis of 1-(2-hydroxyethyl)imidazolidin-2-one using γ-Al₂O₃ catalyst. mdpi.com
Microwave IrradiationRapid heating, reduced reaction times, often improved yields. researchgate.netSynthesis of various imidazolidinone derivatives. researchgate.net
Ionic LiquidsLow volatility, potential for catalyst/solvent recycling. researchgate.netSynthesis of 2-imidazolidinone from ethylenediamine (B42938) and carbon dioxide. researchgate.net

Degradation Pathways and Formation as Byproducts

This compound is frequently identified as a degradation product in industrial processes that utilize monoethanolamine (MEA), particularly in the context of post-combustion CO₂ capture. researchgate.netcardiff.ac.ukcardiff.ac.uk Its formation can occur through both thermal and oxidative pathways.

Thermal Degradation Products of Monoethanolamine

In amine-based carbon capture systems, the solvent is subjected to high temperatures in the stripper unit to release the captured CO₂. These conditions can lead to the thermal degradation of MEA. cardiff.ac.ukcardiff.ac.uk One of the major and most stable thermal degradation products identified is 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA), which is an isomer of this compound. researchgate.netcardiff.ac.ukcardiff.ac.uk For the purpose of this section, given that the literature predominantly refers to the formation of the 1-substituted isomer (HEIA) from MEA degradation, we will focus on this well-documented compound.

The formation of HEIA is part of a complex reaction network. A proposed mechanism involves the formation of an intermediate, 2-oxazolidinone (OZD), from the cyclization of MEA-carbamate. acs.org This intermediate can then react with another molecule of MEA to form N-(2-hydroxyethyl)-ethylenediamine (HEEDA). acs.org Subsequently, HEEDA can react with CO₂ to form HEIA. acs.org Studies have shown that HEIA accumulates in the solvent over time due to its high stability under typical stripper conditions. acs.org

Research conducted on the thermal degradation of MEA at temperatures around 160 °C has identified HEIA as a significant product, with concentrations reaching up to 17% (v/v) after several weeks. researchgate.netcardiff.ac.ukcardiff.ac.uk The presence of CO₂ is a critical factor, as it participates in the formation of the carbamate intermediates that lead to these degradation products.

Table 3: Major Thermal Degradation Products of Monoethanolamine
Degradation ProductCommon AbbreviationFormation ConditionsSignificance
1-(2-Hydroxyethyl)-2-imidazolidinoneHEIAHigh temperatures (e.g., 160°C) in the presence of CO₂. researchgate.netcardiff.ac.ukA stable and major degradation product that accumulates in the solvent. acs.org
N-(2-hydroxyethyl)-ethylenediamineHEEDAIntermediate in the formation of HEIA. acs.orgA key intermediate in the degradation pathway. acs.org
2-OxazolidoneOZDIntermediate formed from MEA-carbamate. acs.orgA precursor to other degradation products. acs.org

Oxidative Degradation Products of Monoethanolamine

In addition to thermal stress, MEA is also exposed to oxygen from the flue gas in the absorber unit of a carbon capture plant, leading to oxidative degradation. bohrium.comntnu.no While the formation of 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA) is more commonly associated with thermal degradation, some studies suggest that the interaction between oxidative and thermal degradation mechanisms can influence its concentration. acs.org

The primary products of MEA oxidative degradation are typically smaller molecules like formate, hydroxyethyl formamide (B127407) (HEF), and hydroxyethyl imidazole (B134444) (HEI). researchgate.net However, the complex interplay of reactive species generated during oxidation can lead to a wide array of secondary products. The presence of dissolved metals, such as iron from equipment corrosion, can catalyze oxidative degradation reactions. bohrium.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography Studies

Single Crystal X-ray Diffraction Analysis of 4-(2-Hydroxyethyl)imidazolidin-2-one and its Derivatives

While detailed crystallographic data for the parent compound this compound is not extensively documented in readily available literature, comprehensive single-crystal X-ray diffraction studies have been successfully conducted on its close derivatives. These analyses serve as powerful proxies for understanding the structural features of the core molecule.

Notably, the molecular structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione, a sulfur analogue of the target compound, was unequivocally confirmed by single-crystal X-ray crystallography. mdpi.comresearchgate.net This analysis verified the cyclic five-membered ring structure and the presence of the hydroxyethyl (B10761427) side chain. mdpi.comresearchgate.net Similarly, the structure of another derivative, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, has also been elucidated, confirming its molecular constitution and stereochemistry. nih.gov These studies on derivatives are crucial, providing a foundational understanding of the steric and electronic properties inherent to the this compound framework.

Determination of Molecular Geometry and Conformation

X-ray diffraction studies provide precise measurements of the molecular geometry. In the case of 1-(2-Hydroxyethyl)imidazolidine-2-thione, the analysis revealed key bond lengths within the core structure. The C=S double bond length is characteristic of a thione group, while the C-N bond lengths within the N-C=S segment are shorter than typical C-N single bonds, which suggests a degree of π-electron delocalization over this part of the molecule. researchgate.net

The conformation of the imidazolidine (B613845) ring itself is a critical structural feature. In 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, the five-membered imidazolidine ring is not planar and adopts an 'envelope' conformation, where one atom deviates significantly from the plane formed by the other four. nih.gov This non-planar geometry is a common feature of such five-membered rings.

Selected Bond Lengths for 1-(2-Hydroxyethyl)imidazolidine-2-thione

BondLength (Å)
C1=S11.6996(13)
C1–N1Shorter than other C-N bonds
C1–N2Shorter than other C-N bonds

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline material.

Hydrogen bonds are the most significant directional interactions governing the crystal packing in these structures. In the crystal of 1-(2-Hydroxyethyl)imidazolidine-2-thione, a robust network of hydrogen bonds is observed. Specifically, thioamide–N–H···O(hydroxy) and hydroxy–O–H···S(thione) interactions are present. mdpi.comresearchgate.net These interactions link the molecules together, forming a 12-membered ring structure, or synthon, which propagates to create supramolecular layers within the crystal. mdpi.comresearchgate.net

In the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, a different but equally important set of hydrogen bonds dictates the packing. These include O—H···N, C—H···O, and weak C—H···π interactions, which combine to form a layered structure. nih.gov

Hydrogen Bond Geometry for 1-(2-Hydroxyethyl)imidazolidine-2-thione

Donor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)
N1-H1n···O12.8428(15)163.8(14)
O1-H1o···S13.1757(10)168.2(19)

Puckering Analysis of the Imidazolidine Ring Conformation

As established by X-ray studies, the five-membered imidazolidine ring is non-planar. mdpi.comnih.gov A quantitative description of this non-planarity is achieved through puckering analysis, most commonly using the Cremer-Pople parameters. nih.govchemrxiv.org This method uses two key parameters for a five-membered ring: the puckering amplitude (Q) and the phase angle (φ). The amplitude Q describes the extent of puckering (with Q=0 representing a perfectly planar ring), while the phase angle φ describes the type of conformation (e.g., envelope or twist).

For the imidazolidine ring in 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, a puckering analysis yielded the parameters Q(2) = 0.0767(14) Å and φ(2) = 66.5(10)°. nih.gov These values quantitatively confirm a modest deviation from planarity and define the ring's specific 'envelope' conformation. nih.gov

Imidazolidine Ring Puckering Parameters for a Derivative

ParameterValueDescription
Q(2)0.0767(14) ÅPuckering Amplitude
φ(2)66.5(10)°Phase Angle

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of this compound, offering precise information about the hydrogen and carbon framework of the molecule.

One-Dimensional NMR (¹H and ¹³C) Resonance Assignment.spectrabase.comnih.gov

One-dimensional NMR provides fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons. The chemical shifts are influenced by the electron density around the nuclei, with electronegative atoms like oxygen and nitrogen causing a downfield shift. The protons on the imidazolidinone ring and the hydroxyethyl side chain can be unambiguously assigned.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing a signal for each unique carbon atom. nih.gov The carbonyl carbon (C=O) of the urea (B33335) moiety is characteristically observed at a significant downfield shift due to the strong deshielding effect of the double-bonded oxygen. The carbons of the ethyl chain and the imidazolidinone ring appear at distinct chemical shifts, reflecting their respective chemical environments. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~163
Methylene (B1212753) (N-CH₂) Multiplet ~50
Methylene (N-CH₂) Multiplet ~42
Methylene (Ring CH₂) Multiplet ~40
Methylene (Ring CH₂) Multiplet ~61
Hydroxyl (OH) Singlet -
Amine (NH) Singlet -

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Confirmation.spectrabase.com

Two-dimensional NMR techniques are employed to further confirm the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks between the protons of the two methylene groups in the ethyl side chain, as well as between adjacent methylene protons within the imidazolidinone ring, confirming their connectivity. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in unambiguous assignment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the N-CH₂ group of the ethyl side chain and the carbonyl carbon, confirming the attachment of the side chain to the nitrogen atom of the ring. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis.nih.gov

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. nist.gov

A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine in the ring.

A strong, sharp absorption peak typically appears around 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the cyclic urea (imidazolidinone).

Bands in the 1050-1250 cm⁻¹ region can be attributed to C-N and C-O stretching vibrations.

Absorptions corresponding to C-H stretching of the methylene groups are observed in the 2850-2960 cm⁻¹ range.

Interactive Data Table: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3200-3400 O-H, N-H Stretching
2850-2960 C-H (CH₂) Stretching
1680-1700 C=O Stretching

Fourier Transform Raman (FT-RAMAN) Spectroscopy.nih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman spectrum for this compound is widely published, the expected signals can be inferred. Raman scattering is sensitive to the polarizability of bonds.

The symmetric vibrations of non-polar bonds tend to produce strong Raman signals.

The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

The C-C and C-H vibrations of the aliphatic ring and side chain would be prominent in the Raman spectrum. The analysis of Raman spectra of similar molecules, like 2-oxazolidinone (B127357), aids in the interpretation of expected vibrational modes. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Characteristics

The electronic absorption properties of 1-(2-Hydroxyethyl)imidazolidin-2-one, as determined by Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, are primarily dictated by the electronic transitions associated with the urea functional group within the imidazolidinone ring. The carbonyl group (C=O) acts as the principal chromophore in the molecule.

Detailed experimental UV-Vis-NIR spectra for 1-(2-Hydroxyethyl)imidazolidin-2-one are not extensively reported in readily accessible scientific literature. However, based on the principles of molecular spectroscopy, the expected absorption characteristics can be predicted. The carbonyl group in a saturated ring system typically exhibits a weak absorption band in the ultraviolet region, which is attributed to a forbidden n → π* (non-bonding to anti-bonding pi orbital) transition. For acyclic amides, this absorption is generally observed in the region of 210-220 nm.

In the context of the imidazolidinone ring, the electronic environment of the carbonyl chromophore is influenced by the adjacent nitrogen atoms. This may result in a slight shift of the absorption maximum (λmax) compared to simple ketones or aldehydes. It is anticipated that 1-(2-Hydroxyethyl)imidazolidin-2-one will display a weak absorption band in the UV region. Furthermore, a study on an imidazolidin-2-one-glutaric acid co-crystal indicated no significant absorption in the visible to near-infrared region, a characteristic that is expected to hold for 1-(2-Hydroxyethyl)imidazolidin-2-one itself. researchgate.net

For comparative purposes, the related compound 1-(2-hydroxyethyl)imidazolidine-2-thione, where the carbonyl oxygen is substituted with a sulfur atom, exhibits a UV absorption maximum at 284 nm in a methanol (B129727) solution. researchgate.net This is characteristic of the thione chromophore. The carbonyl chromophore in 1-(2-Hydroxyethyl)imidazolidin-2-one is expected to absorb at a considerably shorter wavelength.

Table 3.4.1: Predicted UV-Vis Absorption Data for 1-(2-Hydroxyethyl)imidazolidin-2-one

ParameterPredicted Value/RangeAssociated Electronic Transition
λmax210 – 230 nmn → π*

Note: The precise λmax and molar extinction coefficient (ε) would require empirical determination through spectroscopic analysis.

Other Characterization Methodologies (e.g., Elemental Analysis)

Elemental analysis is a cornerstone technique for the verification of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. The molecular formula for 1-(2-Hydroxyethyl)imidazolidin-2-one is C₅H₁₀N₂O₂. nist.gov

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the elements. While specific experimental reports of the elemental analysis of this compound are not prevalent in the reviewed literature, the theoretical values provide a benchmark for its characterization. The calculated percentages are derived from the compound's molecular weight of 130.15 g/mol .

The expected results from an experimental CHN (Carbon, Hydrogen, Nitrogen) analysis should closely align with these theoretical values, typically within a margin of ±0.4%.

Table 3.5: Theoretical Elemental Analysis of 1-(2-Hydroxyethyl)imidazolidin-2-one

ElementSymbolTheoretical Percentage (%)
CarbonC46.14
HydrogenH7.74
NitrogenN21.52
OxygenO24.59

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. nih.gov DFT calculations are instrumental in understanding the geometry, molecular orbitals, and thermodynamic stability of compounds like 4-(2-Hydroxyethyl)imidazolidin-2-one. A common and reliable functional for this type of analysis is the B3LYP hybrid functional, often paired with a basis set like 6-311G(d,p) to achieve accurate results. nih.govnih.gov

Geometry optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the energy of the structure, providing theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov

For this compound, the imidazolidin-2-one ring is expected to adopt a non-planar, puckered conformation, likely an "envelope" shape, as observed in structurally similar compounds. nih.gov The optimization process would precisely define this puckering and the orientation of the 2-hydroxyethyl substituent relative to the ring. The electronic structure calculations accompanying optimization reveal the distribution of electrons within the molecule, which is foundational to understanding its properties. nih.gov

Table 1: Predicted Key Geometric Parameters for DFT Optimization of this compound

Parameter TypeAtoms InvolvedExpected Value Range
Bond LengthC=O (Carbonyl)~1.22 - 1.25 Å
Bond LengthC-N (Amide)~1.34 - 1.38 Å
Bond LengthC-C (Ethyl)~1.52 - 1.54 Å
Bond AngleN-C-N (Urea moiety)~109 - 112°
Bond AngleC-O-H (Alcohol)~108 - 110°

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

In this compound, the HOMO is anticipated to be localized primarily on the imidazolidin-2-one ring, particularly around the nitrogen and oxygen atoms which have lone pairs of electrons. The LUMO is expected to be distributed over the carbonyl group (C=O), which contains a π* antibonding orbital. Analysis of population densities reveals the contribution of each atom's atomic orbitals to the molecular orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability
HOMO-LUMO Energy GapΔERelates to chemical reactivity and stability

DFT calculations can be used to compute important thermochemical properties, such as the enthalpy of formation, Gibbs free energy, and entropy. researchgate.net These values are crucial for analyzing reaction energetics, determining the feasibility of chemical reactions, and understanding the stability of the molecule. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and predict whether a reaction will be spontaneous under given conditions. For instance, the thermochemical data for the formation of this compound from its precursors could be calculated to assess the efficiency of its synthesis pathway. researchgate.net

Molecules with rotatable single bonds, like the C-C and C-N bonds in the hydroxyethyl (B10761427) side chain of this compound, can exist in multiple conformations. DFT can be used to calculate the relative energies of these different conformers to identify the most stable (lowest energy) structures. mdpi.com Furthermore, by mapping the potential energy surface as a function of bond rotation, it is possible to calculate the energy barriers for interconversion between conformers. This information is vital for understanding the molecule's dynamic behavior and which shapes it is most likely to adopt in different environments. mdpi.com

Molecular Electrostatic Potential (MEP) Studies

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group and the N-H proton of the urea (B33335) moiety, indicating these are the most acidic protons and likely sites for nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like bonding structures (donor orbitals) and antibonding orbitals (acceptor orbitals). researchgate.net This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute significantly to molecular stability. nih.gov

Table 3: Expected Major NBO Interactions in this compound

Donor NBOAcceptor NBOInteraction TypeContribution to Stability
LP(N)π(C=O)p-π conjugationHigh
LP(O)carbonylσ(N-C)HyperconjugationModerate
LP(O)hydroxylσ(C-C)HyperconjugationModerate
σ(C-H)σ(N-C)HyperconjugationLow

Computational Analysis of Hydrogen Bonding and Intermolecular Interaction Energies

Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. The presence of a hydroxyl group (-OH), a secondary amine (N-H), and a carbonyl group (C=O) makes this molecule an excellent candidate for forming a variety of strong hydrogen bonds.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze these interactions in detail. For instance, in a closely related substituted molecule, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, DFT calculations at the B3LYP/6–311G(d,p) level have been used to optimize the molecular structure and compare it with experimental X-ray diffraction data. nih.gov Such studies reveal that hydrogen bonding and van der Waals forces are the predominant interactions dictating the crystal packing. nih.gov

The key hydrogen bonds identified in the crystal structure of this related compound involve the hydroxyethyl and imidazolidine (B613845) moieties. These include O—H···N, C—H···O, and C—H···π interactions. nih.gov The energies of these interactions can be calculated to quantify their strength. Hirshfeld surface analysis is another crucial computational tool that allows for the visualization and quantification of intermolecular contacts. This analysis indicates that H···H, H···O, H···C, and H···S (in sulfur-containing derivatives) contacts are the most significant contributors to the crystal packing, confirming the importance of hydrogen bonding and van der Waals forces. nih.gov

Energy framework calculations can further elucidate the nature and magnitude of intermolecular interaction energies. These calculations typically break down the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. For dimers of related molecules, these interaction energies can be quantified, showing that electrostatic and dispersion forces are often the primary contributors to stabilization.

Table 1: Calculated Intermolecular Interaction Energies for a Substituted Hydroxyethyl Imidazolidinone Derivative

Interaction Type Energy (kJ/mol)
O—HHydethy···NThz 68.5
C—HBnz···OImdz 60.1
C—HImdz···OImdz 41.8

Data derived from a study on 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. nih.gov Hydethy = hydroxyethyl, Thz = thiazole, Imdz = imidazolidine, Bnz = benzene (B151609)

Quantum Chemical Studies on Chemical Reaction Pathways and Mechanisms

Quantum chemical methods are instrumental in elucidating the reaction mechanisms involving this compound, including its synthesis and potential degradation pathways. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed picture of reaction kinetics and thermodynamics. nih.gov

One key reaction is the formation of the imidazolidin-2-one ring system. For example, the synthesis of the parent compound, 2-imidazolidinone (ethylene urea), from ethylenediamine (B42938) and CO2 has been studied, with catalysts like CeO2 proving effective. researchgate.net Quantum chemical calculations can model the role of the catalyst and the solvent in facilitating the reaction, clarifying the mechanism of C-N bond formation and cyclization. A proposed pathway for the formation of 1-(2-hydroxyethyl)imidazolidin-2-one involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO2 over a γ-Al2O3 catalyst. researchgate.net Computational models can simulate the adsorption of reactants onto the catalyst surface and the subsequent intramolecular cyclization.

Another area of study is the hydrolysis of the imidazolidinone ring. Studies on the acid-catalyzed hydrolysis of related 4-imino-imidazolidin-2-ones have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net Quantum chemical calculations can determine the stability of this intermediate and the energy barriers for its formation and breakdown, thereby identifying the rate-determining step of the reaction. researchgate.net By modeling the protonation states and the transition state structures, these studies provide unequivocal proof of the mechanistic pathway. researchgate.net

Modern computational methods, such as the imposed activation (IACTA) approach, offer a semi-automatic way to explore complex reaction pathways without prior knowledge of the products. nih.gov Such techniques could be applied to this compound to predict potential side reactions, byproducts in its synthesis, or decomposition pathways under various conditions. nih.gov

Hyperpolarizability Calculations for Nonlinear Optical Properties

Theoretical calculations of hyperpolarizability are essential for predicting the nonlinear optical (NLO) properties of molecules like this compound. NLO materials are crucial for applications in advanced technologies such as telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which describe the change in the molecule's dipole moment in the presence of an external electric field.

Quantum chemical methods, particularly DFT, are widely used to calculate these properties. nih.gov For a molecule to possess a significant first hyperpolarizability (β), a key requirement for second-order NLO effects like second-harmonic generation, it must lack a center of inversion and typically features electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound does not have an extended π-system, the inherent asymmetry and the presence of polar groups (hydroxyl, carbonyl, amine) could lead to a non-zero hyperpolarizability.

Computational investigations would involve optimizing the molecular geometry and then calculating the static and dynamic polarizability and hyperpolarizabilities using a suitable DFT functional and basis set. nih.gov The first hyperpolarizability is a tensor quantity, and its magnitude is often reported as the total value, β_tot_.

Table 2: Representative Theoretical NLO Parameters (Hypothetical)

Parameter Description
α Linear Polarizability
β First Hyperpolarizability
γ Second Hyperpolarizability

These parameters can be calculated using quantum chemical software to predict potential NLO activity.

While specific studies on the NLO properties of this compound are not prominent in the literature, computational analysis of related organic molecules has shown that even molecules without traditional "push-pull" structures can exhibit NLO properties. nih.gov Theoretical calculations provide a valuable screening tool to identify promising candidates for NLO applications, guiding synthetic efforts toward new functional materials. nih.govresearchgate.net

Structure Reactivity and Structure Property Relationships in Chemical Systems

Impact of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of the imidazolidinone core are significantly modulated by the nature of its substituents. These effects can be broadly categorized into steric and electronic influences, which collectively determine the chemical behavior of the molecule.

Steric and Electronic Influences of Functional Groups on the Imidazolidinone Core

The functional groups attached to the imidazolidinone ring exert profound steric and electronic effects. The 2-hydroxyethyl group at the N-1 position of 4-(2-Hydroxyethyl)imidazolidin-2-one is a prime example.

Electronic Influences: The nitrogen atoms of the imidazolidinone core are inherently electron-rich. The 2-hydroxyethyl substituent, being an alkyl group, is generally considered electron-donating through an inductive effect, which can increase the electron density on the adjacent nitrogen atom. This, in turn, can influence the nucleophilicity of the nitrogen and the basicity of the entire molecule. The terminal hydroxyl (-OH) group is particularly significant; it is an electron-withdrawing group by induction but can be an electron-donating group through resonance. Its ability to act as both a hydrogen bond donor and acceptor is a critical electronic feature that governs intermolecular interactions, solubility, and binding to molecular targets.

Steric Influences: Steric effects relate to the spatial arrangement of atoms. The 2-hydroxyethyl side chain introduces steric bulk, which can hinder the approach of reactants to the imidazolidinone core, thereby affecting reaction rates. dntb.gov.ua The flexibility of the ethyl chain allows it to adopt various conformations, which can either shield or expose reactive sites on the heterocyclic ring. In the context of structure-activity relationships, substituents with low steric bulk are often favored to maintain affinity and selectivity for biological targets. ualberta.ca For instance, bulky substituents on related heterocyclic systems can lead to a decrease in binding affinity due to unfavorable steric clashes within a receptor's binding pocket.

Quantification of Substituent Effects (e.g., Hammett Constants)

To move from a qualitative description to a quantitative understanding of substituent effects, linear free-energy relationships such as the Hammett equation are employed. wikipedia.orglibretexts.org The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (K) or reaction rate of a substituted species to a reference compound (K₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net These constants are typically determined from the ionization of substituted benzoic acids. libretexts.org While originally developed for benzene (B151609) derivatives, the principles have been extended to heterocyclic systems, leading to the development of parameters like σHet. nih.govnih.gov

Below is a table of Hammett constants for common functional groups, illustrating their electronic properties.

Substituentσ_meta (σm)σ_para (σp)Electronic Effect
-CH₃-0.07-0.17Electron-Donating
-OH0.10-0.37Electron-Donating (Resonance)
-OCH₃0.12-0.27Electron-Donating (Resonance)
-Cl0.370.23Electron-Withdrawing
-CN0.560.66Electron-Withdrawing
-NO₂0.710.78Strongly Electron-Withdrawing

Data sourced from various compilations of Hammett constants. pitt.eduviu.ca

Applying this concept to the imidazolidinone system, one could quantitatively predict how modifying the 2-hydroxyethyl side chain (e.g., by replacing the -OH with -OCH₃, -Cl, or -CN) would alter the electronic properties and, consequently, the reactivity of the core structure. The reaction constant, ρ, would indicate the sensitivity of a specific reaction to these substituent changes. libretexts.org

Mechanistic Investigations of Molecular Interactions

Understanding how this compound and its derivatives interact with other molecules at an atomic level is key to explaining their chemical and biological activities. Molecular docking is a powerful computational tool for this purpose.

Molecular Docking Studies of this compound Derivatives with Molecular Targets in Chemical Systems

Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein, to form a stable complex. researchgate.net This technique is widely used to elucidate binding mechanisms and structure-activity relationships. Studies on various imidazolidinone and related heterocyclic derivatives have provided significant insights.

For example, in a study of imidazolidinone derivatives as potential selective COX-2 inhibitors, molecular docking revealed that the stability of the ligand-protein complex was dependent on interactions with both hydrophobic and hydrophilic amino acid residues. najah.edu Similarly, docking studies of imidazolidinone analogues with Aurora kinase showed excellent interactions with binding pocket residues, including hydrogen bonding with key residues like Lys143, Lys162, Asn261, and Asp274. pensoft.net The carbonyl oxygen of the imidazolidinone core and the hydroxyl group of a side chain are often key participants in these crucial hydrogen bond interactions. nih.gov

The following table summarizes findings from representative molecular docking studies on related heterocyclic compounds.

Derivative ClassMolecular TargetKey Interactions ObservedDocking Score (Example)
Imidazolidinone DerivativesCyclooxygenase-2 (COX-2)Hydrophobic and hydrophilic interactions. najah.edu-11.569 kcal/mol najah.edu
Imidazolinone AnaloguesAurora Kinase (1MQ4)Hydrogen bonds with Lys143, Lys162, Asp274; pi-pi stacking with Trp277. pensoft.net-7.653 KJ/mol pensoft.net
4-Thiazolidinone (B1220212) DerivativesHuman Dihydroorotate Dehydrogenase (hDHODH)Hydrogen bond with Tyr38; water-mediated hydrogen bond with Ala55. nih.govN/A
2-oxo-quinoline DerivativesP-glycoprotein (6C0V)Hydrophobic and H-bond interactions. nih.gov-9.22 kcal/mol nih.gov

These studies collectively highlight that the imidazolidinone scaffold serves as a robust framework for positioning functional groups to engage in specific, high-affinity interactions with molecular targets.

Binding Affinity and Specificity Enhancement through Structural Modification

The insights gained from molecular docking and structure-activity relationship (SAR) studies guide the rational design of new derivatives with improved binding affinity and specificity. nih.gov Structural modification is a key strategy for optimizing ligand-target interactions.

One common approach is to modify substituents to enhance existing interactions or create new ones. For instance, a study on 4-thiazolidinone derivatives suggested that introducing a polar group, such as a carboxyl or hydroxyl, could form new hydrogen bonds with specific arginine residues in the target's binding site, thereby improving affinity. nih.gov

Another strategy involves altering the steric properties of the molecule. In a series of imidazoline (B1206853) compounds, it was found that minor structural changes, particularly the use of substituents with low steric bulk (like chloro and methyl groups), helped maintain both affinity and selectivity for the target receptor. ualberta.ca

Enhancing specificity often involves exploiting unique features of the target's binding pocket. By designing a molecule that complements the shape and chemical environment of the target site more precisely than off-target sites, selectivity can be dramatically increased. This can involve restricting the conformational flexibility of the molecule to lock it into an active conformation that fits the target site but not others. scispace.com The goal is to maximize favorable interactions with the desired target while minimizing those with others, leading to a more potent and specific chemical agent.

Relationship Between Molecular Conformation and Chemical Behavior

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its chemical behavior and reactivity. For a flexible molecule like this compound, which contains a non-planar five-membered ring and a rotatable side chain, conformational analysis is critical.

The imidazolidinone ring typically adopts an "envelope" or "twist" conformation to minimize ring strain. The specific puckering of the ring affects the orientation of its substituents in space. The 2-hydroxyethyl side chain can rotate around its carbon-carbon and carbon-nitrogen single bonds, leading to various conformers (e.g., gauche and anti). The relative stability of these conformers is determined by a combination of steric and electronic (stereoelectronic) effects. researchgate.net

The specific conformation adopted by the molecule can directly influence its ability to bind to a receptor. A binding site has a defined three-dimensional structure, and only a ligand that can adopt a complementary shape will bind with high affinity. Molecular dynamics simulations, which model the movement of atoms in a molecule over time, are often used to explore the conformational landscape and the stability of ligand-protein complexes. najah.edupensoft.net These simulations can confirm if a ligand maintains a stable binding pose and preserves key interactions within the binding site. najah.edupensoft.net Therefore, understanding and controlling the conformational preferences of this compound derivatives is a crucial aspect of designing molecules with specific chemical or biological functions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chemical Building Block and Intermediate in Organic Synthesis

Imidazolidin-2-ones are a well-established class of heterocyclic compounds that serve as pivotal functionalities in synthetic chemistry. nih.gov They are recognized as important synthetic intermediates that can be transformed into a wide array of complex structures. mdpi.com The bifunctional nature of 4-(2-Hydroxyethyl)imidazolidin-2-one, possessing both a nucleophilic hydroxyl group and a stable cyclic urea (B33335) core, allows it to be strategically incorporated into larger molecules.

The imidazolidin-2-one scaffold is a key structural motif found in numerous biologically active compounds and pharmaceuticals. nih.govmdpi.com Its presence is integral to the function of several FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Synthetic chemists utilize substituted imidazolidin-2-ones as foundational building blocks, leveraging their defined stereochemistry and reactive sites to construct elaborate molecular architectures. mdpi.com The synthesis of these compounds can be achieved with high degrees of stereoselectivity through methods like palladium-catalyzed carboamination, which allows for the controlled formation of up to two stereocenters in a single step. nih.gov

Table 1. Examples of Marketed Drugs Featuring the Imidazolidin-2-one Core Structure
Compound NameTherapeutic ClassSignificance of Imidazolidin-2-one Core
ImidaprilACE InhibitorForms the central heterocyclic structure essential for binding to the angiotensin-converting enzyme. nih.gov
AzlocillinAntibiotic (Penicillin)The cyclic urea moiety is part of the acyl side chain, influencing the antibiotic's spectrum and activity. nih.gov
EmicerfontCorticotropin-Releasing Factor AntagonistThe imidazolidin-2-one ring is a core component of the molecule, critical for its receptor antagonism. nih.govmdpi.com
EthotoinAnticonvulsantWhile technically a hydantoin (imidazolidine-2,4-dione), it belongs to the broader class of imidazolidinone derivatives used therapeutically. mdpi.com

Imidazolidin-2-ones can serve as precursors for vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. nih.govnih.gov While the imidazolidin-2-one ring is generally stable, the functional groups attached to it can be readily modified. For instance, the hydroxyl group of this compound can be converted into other functionalities, enabling its use in the synthesis of more complex derivatives.

A key industrial application is its use as a precursor for specialty acrylic monomers. The compound is reacted to produce ureido methacrylate (UMA), which incorporates the cyclic urea structure into a polymerizable acrylic backbone. basf.com Although less common, transformations of the core ring structure have been explored. For example, related five-membered heterocycles like aziridines can undergo nickel-catalyzed cycloaddition with isocyanates to yield iminooxazolidines, which subsequently isomerize to the more stable imidazolidin-2-one derivatives. organic-chemistry.org This indicates the thermodynamic preference for the imidazolidin-2-one system, reinforcing its role as a stable synthetic endpoint rather than a reactive intermediate for ring expansion or transformation.

Utilization in Polymer and Resin Synthesis

The compound this compound is utilized as an intermediate in the manufacturing of plastics and resins. nih.gov Its primary role is as a functional monomer or additive to modify polymer properties. It is used as an adhesion and cohesion promoter in coatings and as a photosensitive chemical. nih.gov A major application is in the production of ureido methacrylate (UMA), a comonomer that enhances the adhesion properties of architectural and construction coatings. basf.com

The incorporation of monomers with flexible side chains is a common strategy to increase the flexibility and reduce the brittleness of polymers. The "2-hydroxyethyl" moiety in this compound is analogous to that in 2-hydroxyethyl acrylate (HEA), a well-known "soft" monomer used to impart elasticity to copolymers. scielo.br The homopolymer of HEA has a low glass transition temperature (Tg) of approximately -15 °C, and its inclusion in copolymers provides elastic properties. scielo.br

Table 2. Comparison of Monomers Used to Impart Polymer Flexibility
MonomerKey Functional GroupGlass Transition Temp. (Tg) of HomopolymerEffect on Copolymer Properties
2-Hydroxyethyl Acrylate (HEA)-CH₂CH₂OH-15 °C scielo.brProvides elasticity, flexibility, and hydrophilicity. scielo.brresearchgate.net
This compound-CH₂CH₂OHNot widely reportedExpected to increase flexibility and segmental mobility due to the pendant hydroxyethyl (B10761427) group. The rigid ring may enhance durability.
Methyl Methacrylate (MMA)-COOCH₃~105 °CContributes to hardness, rigidity, and durability. scielo.br

The thermal stability of a polymer is intrinsically linked to its molecular structure. The incorporation of rigid, bulky, and thermally stable units into the polymer chain can significantly increase its decomposition temperature. nih.gov Heterocyclic rings are often employed for this purpose. For example, the introduction of rigid N-vinyl-2-pyrrolidone (NVP) moieties into a polymer has been shown to improve its high-temperature resistance. mdpi.com

The imidazolidin-2-one ring is a rigid, polar, and thermally stable heterocyclic structure. When copolymerized, this ring structure can restrict the thermal motion of polymer chains, thus requiring more energy for decomposition. This effect is compounded by strong intermolecular hydrogen bonds that can form between the urea groups of the imidazolidinone rings, further stabilizing the polymer matrix. nih.gov The decomposition of polymers often begins with the cleavage of weaker bonds, such as those in alkyl or carbonyl groups, typically in the 250–300 °C range. nih.gov The inherent stability of the imidazolidinone ring can help elevate the onset decomposition temperature of the resulting resin. researchgate.net

Table 3. Structural Features Enhancing Polymer Thermal Stability
Structural FeatureMechanism of StabilizationExample from this compound
Rigid Backbone UnitsRestricts segmental motion and bond rotation at high temperatures. nih.govThe imidazolidin-2-one ring itself is a rigid heterocyclic unit.
Bulky Pendant GroupsIncreases the energy barrier for bond rotation and chain movement (steric hindrance). nih.govThe entire imidazolidin-2-one structure acts as a bulky pendant group.
Strong Intermolecular ForcesIncreases the energy required to separate polymer chains, preventing degradation in the melt phase. nih.govHydrogen bonding between N-H and C=O groups of the urea moiety.
High Aromatic ContentAromatic rings are inherently stable and dissipate thermal energy effectively. nih.govNot directly applicable, but the stable heterocyclic ring serves a similar function.

Stereoelectronic effects are defined by how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org In materials science, these effects are exploited to create predictable, non-covalent interactions that govern the final properties of a material. The this compound molecule is rich in functional groups capable of strong, directional hydrogen bonding: the N-H group acts as a hydrogen bond donor, while the urea carbonyl (C=O) and hydroxyl (-OH) oxygens act as acceptors. nih.govnih.gov

This ability to form multiple, specific hydrogen bonds allows the monomer to function as a "smart" building block in the design of functional materials. nih.govresearchgate.net By incorporating it into a polymer, designers can introduce precise interaction points. These interactions are governed by stereoelectronic principles, where the geometry of the interacting orbitals dictates the strength and directionality of the bond. wikipedia.orgnih.gov

This controlled hydrogen bonding can be used to:

Enhance Adhesion: The strong hydrogen bonds formed between the polymer and a substrate can significantly improve adhesion, which is a key reason for its use in coatings. basf.com

Create Self-Assembling Systems: The directional nature of hydrogen bonds can guide polymer chains to organize into specific supramolecular structures, such as layers or networks. mdpi.com The thione analogue of imidazolidinone, for instance, forms highly organized layered structures in crystals through specific hydrogen-bonded synthons. mdpi.com

Develop Responsive Materials: Since hydrogen bonds are weaker than covalent bonds, they can be disrupted by external stimuli like temperature or pH. ugent.beresearchgate.net Materials incorporating this compound could be designed to change their properties (e.g., solubility, swelling) in response to environmental changes.

Ultimately, the stereoelectronic properties of the imidazolidinone and hydroxyethyl groups provide a powerful tool for engineering materials with tailored properties based on predictable molecular-level interactions. nih.gov

Application as a Reagent in Analytical Methodologies (e.g., Spectroscopy, Particle Analysis)

While this compound is a subject of analysis by various sophisticated methodologies for its characterization and quality control, its direct application as a primary reagent within these analytical techniques is not extensively documented in scientific literature. The characterization of this compound is crucial for its use in synthesis and other applications and is accomplished through several spectroscopic and chromatographic methods. These techniques confirm the structural integrity, purity, and physical properties of the compound.

Key analytical methods are employed to ensure the identity and quality of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, identifying characteristic peaks for the imidazolidinone ring and the hydroxyethyl group. Purity is assessed using High-Performance Liquid Chromatography (HPLC), often with a C18 column and UV detection. Mass Spectrometry (MS) serves to verify the molecular weight by detecting the molecular ion peak. Further characterization includes Infrared (IR) Spectroscopy to identify functional groups and Differential Scanning Calorimetry (DSC) to determine thermal properties like the melting point.

Table 1: Analytical Methodologies for the Characterization of this compound
Analytical MethodPurpose of AnalysisKey Findings / Parameters
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ConfirmationIdentifies characteristic peaks for the imidazolidinone ring (δ 3.0–4.5 ppm for N–CH₂ groups) and the hydroxyethyl moiety (δ 1.5–2.5 ppm for –CH₂OH) .
High-Performance Liquid Chromatography (HPLC)Purity AssessmentUtilizes a C18 column with UV detection at 210 nm to determine the percentage of purity .
Mass Spectrometry (MS)Molecular Weight VerificationConfirms the molecular ion peak at an m/z corresponding to its molecular weight of approximately 130.15 g/mol .
Infrared (IR) SpectroscopyFunctional Group IdentificationProvides spectra to confirm the presence of key functional groups such as hydroxyl (-OH) and amide (C=O) groups nist.gov.
Differential Scanning Calorimetry (DSC)Thermal Property AnalysisDetermines the melting behavior, with a reported melting point between 46–49°C .

Function as a Stabilizing Agent in Chemical Processes and Formulations

This compound functions as an effective stabilizing agent in various chemical formulations, particularly within the personal care industry. myskinrecipes.com Its molecular structure, featuring hydrogen-bonding capabilities, contributes to its ability to maintain the consistency and stability of products.

This compound is utilized in the development of skin care formulations and hair dyes, where it acts as a stabilizer and conditioning agent. myskinrecipes.com The stabilizing properties of imidazolidinone derivatives are also recognized in broader chemical processes, where they help ensure product consistency. atamankimya.com The inclusion of the hydroxyethyl group enhances water solubility, making it a valuable component in aqueous-based formulations. Its role extends to industrial applications, including adhesives and coatings, where it can improve the durability and performance of the final product. myskinrecipes.com

Development of Customizable Chemistry through Functional Group Modifications

The molecular architecture of this compound, featuring a reactive primary hydroxyl group and secondary amine functionalities within the imidazolidinone ring, makes it a valuable precursor for creating a diverse range of more complex molecules. This capacity for functional group modification allows for the development of customizable chemistry, tailoring new structures for specific, high-value applications, particularly in pharmaceuticals.

The compound serves as a key intermediate and building block in the synthesis of various biologically active compounds and therapeutic agents. sigmaaldrich.comsigmaaldrich.com The hydroxyl group is a primary site for chemical reactions, allowing for the attachment of other molecular fragments to build novel structures. Research has demonstrated its use as a reactant for synthesizing targeted inhibitors for significant biological pathways. sigmaaldrich.comsigmaaldrich.com Furthermore, its utility extends to the creation of fire retardants for thermoplastic polymers and in the synthesis of vinyl monomers like N-(vinyl)-2-imidazolidinone through dehydration. google.com This versatility underscores its importance as a foundational molecule for developing new chemical entities with specialized functions.

Table 2: Examples of Complex Molecules Synthesized from this compound
Class of Synthesized CompoundTherapeutic/Industrial Application AreaReference
HIV-1 Integrase InhibitorsAntiviral Therapeutics sigmaaldrich.comsigmaaldrich.com
MDM2-p53 Protein-Protein Interaction InhibitorsOncology / Cancer Therapeutics sigmaaldrich.comsigmaaldrich.com
Dopamine (B1211576) D-2 and Serotonin (B10506) 5-HT2 AntagonistsNeurological Disorder Therapeutics myskinrecipes.comsigmaaldrich.comsigmaaldrich.com
N-(vinyl)-2-imidazolidinonePolymer Chemistry / Monomer Synthesis google.com
Fire RetardantsMaterials Science / Polymer Additives google.com

Advanced Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a primary focus in modern chemistry. For imidazolidin-2-ones, research is moving away from hazardous reagents like phosgene (B1210022) towards more sustainable alternatives. researchgate.net

A significant advancement is the use of carbon dioxide (CO₂), an abundant and non-toxic C1 source, as a carbonylating agent. researchgate.netmdpi.com This aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material. One notable sustainable method involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO₂ (scCO₂) using a γ-Al₂O₃ catalyst to produce 1-(2-hydroxyethyl)imidazolidin-2-one, a constitutional isomer of the title compound. researchgate.netmdpi.com This approach highlights the potential for catalyst-driven, atom-economical syntheses under environmentally friendly conditions.

Other novel strategies for the broader imidazolidin-2-one family that may be adapted include:

Acid-catalyzed cyclization: The reaction of N-(2,2-dialkoxyethyl)ureas with various C-nucleophiles provides a regioselective pathway to substituted imidazolidin-2-ones. nih.govkazanmedjournal.ru

Catalytic Diamination: Metal-catalyzed intramolecular and intermolecular diamination of olefins and dienes using ureas as the nitrogen source presents an elegant method for constructing the imidazolidin-2-one ring. mdpi.com

Intramolecular Hydroamination: The cyclization of unsaturated urea (B33335) derivatives, such as N-allyl ureas, can be triggered by base promoters or palladium catalysts to form the five-membered ring. mdpi.com

These modern synthetic approaches offer advantages over traditional methods by improving efficiency, enhancing safety, and reducing environmental impact.

Design and Synthesis of New Derivatives with Tailored Chemical Properties

The imidazolidin-2-one scaffold is a well-established pharmacophore found in numerous bioactive compounds. nih.gov Researchers are actively designing and synthesizing novel derivatives of this core structure to create molecules with specific, enhanced properties for therapeutic applications. By modifying the scaffold of 4-(2-Hydroxyethyl)imidazolidin-2-one, particularly at the nitrogen atoms or the hydroxyethyl (B10761427) side chain, new compounds with tailored functionalities can be developed.

Recent research on related imidazolidinone structures has yielded derivatives with significant biological activities. For instance, a series of novel 4-(het)arylimidazolidin-2-ones, synthesized through an acid-catalyzed reaction, were evaluated for their in-vitro anticancer activity. nih.gov Similarly, new 2-thioxo-4-imidazolidinone derivatives have been designed and shown to possess promising antibacterial and antifungal properties. ekb.eg These studies underscore the versatility of the imidazolidinone ring in medicinal chemistry and demonstrate a clear path for creating derivatives of this compound targeting a wide range of diseases.

Derivative Class Target Property Research Finding
4-(het)arylimidazolidin-2-onesAnticancerNew compounds were obtained with excellent regioselectivity and tested for anti-cancer activity. nih.gov
2-Thioxo-4-imidazolidinonesAntimicrobialNovel derivatives exhibited significant antibacterial and antifungal activity against various pathogens. ekb.eg
Imidazolidine-4-one derivativesChemosensitizingCertain derivatives showed the ability to enhance the effectiveness of antibiotics against resistant bacteria like MRSA. researchgate.net

Integration of Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental synthesis and computational chemistry has become a powerful tool for accelerating the discovery and development of new molecules. Quantum-chemical methods are increasingly used to predict the structure, reactivity, and properties of imidazolidin-2-one derivatives, guiding experimental efforts and providing deep mechanistic insights. researchgate.net

For example, quantum chemistry calculations have been successfully employed to rationalize the high regioselectivity observed in the synthesis of 4-(het)arylimidazolidin-2-ones, explaining why one structural isomer is preferentially formed over another. nih.gov In studies of related heterocyclic crystals, Density Functional Theory (DFT) calculations are used to:

Map Electron Density: Using techniques like Molecular Electrostatic Potential (MEP) to identify electrophilic and nucleophilic sites, which predicts reactivity. researchgate.net

Elucidate Reaction Mechanisms: Calculating the energy of transition states and intermediates to understand how a reaction proceeds.

Analyze Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic properties. researchgate.net

This integrated approach allows for a more rational design of molecules and synthetic pathways, saving time and resources in the laboratory.

Advanced Characterization Techniques for Elucidating Complex Structures and Interactions

Precise structural characterization is fundamental to understanding the properties and function of chemical compounds. For this compound and its derivatives, a suite of advanced analytical techniques is employed to confirm their identity, purity, and three-dimensional structure.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are routinely used to determine the carbon-hydrogen framework of the molecule. ekb.eg Advanced 2D NMR techniques, such as 1D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to elucidate the spatial proximity of atoms, confirming the specific isomeric structure. nih.gov

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. ekb.egnist.gov

Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-IR) are used to identify characteristic functional groups, such as the C=O of the urea and the O-H of the hydroxyl group. researchgate.netspectrabase.com

Diffraction and Thermal Analysis:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural proof. researchgate.net

Hirshfeld Surface Analysis: Derived from X-ray diffraction data, this technique is used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net

These characterization methods provide a comprehensive picture of the molecule's structure, from its basic connectivity to its complex intermolecular interactions.

Technique Information Obtained
NMR (1H, 13C, NOESY)Connectivity, chemical environment, and spatial arrangement of atoms. nih.govekb.eg
Mass Spectrometry (MS)Molecular weight and elemental composition. ekb.egnist.gov
Infrared (IR) SpectroscopyPresence of specific functional groups (e.g., C=O, O-H, N-H). researchgate.net
X-ray DiffractionAbsolute 3D molecular structure and crystal packing. researchgate.net

Expanding Applications in Innovative Materials Science

While much of the focus on imidazolidin-2-ones has been in the pharmaceutical realm, their unique chemical properties also make them valuable in materials science. The this compound molecule, with its cyclic urea structure and a primary alcohol functional group, is well-suited for incorporation into larger polymeric systems and functional materials.

Emerging applications in this area include:

Polymers and Resins: The compound can be used in the synthesis of polymers, where its structure can contribute to enhanced flexibility and durability. ontosight.ai

Adhesion Promoters: It is utilized as an adhesion or cohesion promoter in various formulations, likely due to the hydrogen bonding capabilities of the urea and hydroxyl groups. nih.gov

Coatings and Photosensitive Chemicals: The compound finds use as an additive in paints and coatings and as an intermediate for photosensitive chemicals. nih.gov

Porous Materials: The parent compound, 2-imidazolidinone, has been used as a reactant in the synthesis of chiral microporous materials, suggesting that derivatives like this compound could be used to create functionalized porous frameworks for applications in catalysis or separation. chemicalbook.com

The future in this field will likely see the development of novel polymers, hydrogels, and functional coatings derived from this compound, leveraging its specific chemical functionalities to create materials with tailored properties for advanced applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing 4-(2-Hydroxyethyl)imidazolidin-2-one?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on characteristic peaks for the imidazolidinone ring (δ 3.0–4.5 ppm for N–CH₂ groups) and hydroxyethyl moiety (δ 1.5–2.5 ppm for –CH₂OH). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm can assess purity, while mass spectrometry (MS) verifies the molecular ion peak at m/z 130.15 . Differential scanning calorimetry (DSC) determines melting behavior (46–49°C) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy to detect hydrolysis of the imidazolidinone ring or oxidation of the hydroxyethyl group. Store in airtight containers under inert gas (N₂) at 4°C to minimize moisture absorption .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves cyclization of 1,2-diaminoethane derivatives with carbonyl sources (e.g., urea or phosgene) under acidic or basic conditions. For example, refluxing 2-hydroxyethylamine with urea in ethanol catalyzed by HCl yields the product. Optimize reaction time (6–12 hours) and temperature (80–100°C) to improve yield (>70%) and minimize byproducts like imidazolidinone dimers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations can model interactions with chiral catalysts (e.g., imidazolidinone-based organocatalysts) to predict enantioselectivity in asymmetric alkylation reactions .

Q. What protocols evaluate the environmental impact of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:

  • Aquatic toxicity : Use Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201).
  • Biodegradation : Conduct closed bottle tests (OECD 301D) to measure biochemical oxygen demand (BOD).
  • Bioaccumulation : Estimate log P values (experimental or via EPI Suite) to assess potential for lipid accumulation .

Q. How can researchers resolve contradictions in reported biological activity data for imidazolidinone derivatives?

  • Methodological Answer : Perform meta-analysis of in vitro and in vivo studies, focusing on variables like cell line specificity (e.g., H2228 lung cancer cells vs. primary hepatocytes) and dosing protocols. Validate results using orthogonal assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). Cross-reference structural analogs (e.g., ZX-42 in ) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for enantiomeric resolution of chiral imidazolidinone derivatives?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC). For preparative-scale separation, employ kinetic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents .

Q. How can surface adsorption studies inform the application of this compound in heterogeneous catalysis?

  • Methodological Answer : Conduct X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to analyze adsorption on metal oxides (e.g., TiO₂). Measure kinetic parameters (ΔGads) via quartz crystal microbalance (QCM) to optimize catalyst loading in cross-coupling reactions .

Methodological Notes

  • Synthesis Optimization : Cyclization reactions require strict control of pH and temperature to avoid side reactions.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines.
  • Computational Tools : Cross-validate DFT results with experimental spectroscopic data (e.g., NMR chemical shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.